molecular formula C39H74ClN B14678820 Dodecylbenzyl octadecyl dimethyl ammonium chloride

Dodecylbenzyl octadecyl dimethyl ammonium chloride

Cat. No.: B14678820
M. Wt: 592.5 g/mol
InChI Key: CHBDLIDEKUJZAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylbenzyl octadecyl dimethyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and agriculture, due to its ability to disrupt microbial cell membranes and enhance the efficacy of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecylbenzyl octadecyl dimethyl ammonium chloride typically involves the reaction of dimethyloctadecylamine with benzyl chloride. The process begins by heating dimethyloctadecylamine to 80-85°C, followed by the slow addition of benzyl chloride over 1.5-2 hours while maintaining the temperature at 80-90°C. After the addition is complete, the mixture is heated to 100-105°C and allowed to react for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors with precise temperature control to ensure consistent product quality. The reaction is monitored continuously, and the final product is purified through filtration and distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dodecylbenzyl octadecyl dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, hydroxides, and other nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, to prevent the decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with halides can produce corresponding quaternary ammonium salts, while reactions with hydroxides can yield alcohols .

Mechanism of Action

Dodecylbenzyl octadecyl dimethyl ammonium chloride exerts its effects by disrupting the lipid bilayers of microbial cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecylbenzyl octadecyl dimethyl ammonium chloride is unique due to its specific combination of a benzyl group and long alkyl chains, which provide both strong antimicrobial activity and excellent surfactant properties. This makes it particularly effective in applications requiring both properties, such as in disinfectants and phase transfer catalysts .

Properties

Molecular Formula

C39H74ClN

Molecular Weight

592.5 g/mol

IUPAC Name

benzyl-methyl-octadecyl-tridecylazanium;chloride

InChI

InChI=1S/C39H74N.ClH/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-33-37-40(3,38-39-34-30-29-31-35-39)36-32-27-25-23-21-15-13-11-9-7-5-2;/h29-31,34-35H,4-28,32-33,36-38H2,1-3H3;1H/q+1;/p-1

InChI Key

CHBDLIDEKUJZAS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.